1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

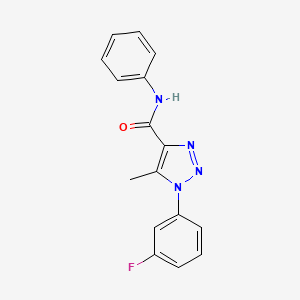

1-(3-Fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) is a triazole-based carboxamide derivative synthesized via Huisgen cycloaddition or related methods. It features a 3-fluorophenyl group at the triazole N1 position, a methyl group at C5, and a phenylcarboxamide moiety at C4 (Figure 1). Its synthesis typically involves aryl azides and acetylated precursors under basic conditions, yielding colorless crystals with moderate to high purity (74–69% yields) . Key spectral data include:

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-7-3-2-4-8-13)19-20-21(11)14-9-5-6-12(17)10-14/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJWYSLMCIPJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group using a suitable fluorinating agent.

Amidation: The final step involves the formation of the carboxamide group by reacting the triazole derivative with an amine, such as aniline, under appropriate conditions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, given its ability to interfere with specific biological pathways in pests and weeds.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electronic Effects : The 3-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing 3-chlorophenyl analog. This may alter solubility or receptor-binding kinetics.

- Steric Considerations : The para-methylphenyl analog () exhibits a higher melting point (180–183°C vs. 169–171°C), suggesting enhanced crystallinity due to symmetrical substitution.

- Biological Relevance : Rufinamide (), a clinically approved antiepileptic, shares the triazole-carboxamide core but differs in the 2,6-difluorobenzyl group, highlighting the importance of benzyl vs. phenyl substitutions for bioactivity.

Carboxamide Modifications

Table 2: N-Substituted Carboxamide Derivatives

Key Observations :

- Lipophilicity : The p-tolyl substituent (2b) increases hydrophobicity, which may improve membrane permeability.

Biological Activity

1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15FN4O

- Molecular Weight : 300.32 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various types of tumors.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 5.0 | Induction of apoptosis |

| Compound B | Lung Cancer | 7.2 | Inhibition of cell cycle progression |

| This compound | Colon Cancer | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. The underlying mechanism appears to involve the modulation of the NF-kB signaling pathway.

Case Study: Anti-inflammatory Effects

A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6. The IC50 values for these effects were reported at approximately 10 µM.

Mechanistic Insights

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For example, they may inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

- Metal Chelation : Some studies suggest that triazoles can chelate metal ions like Cu²⁺ and Zn²⁺, which may contribute to their neuroprotective effects by reducing oxidative stress.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data suggest that this compound has favorable absorption characteristics and moderate bioavailability. Toxicity studies indicate low cytotoxicity in various cell lines at concentrations below 50 µM.

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC for purity assessment (>95% typically required for biological testing) .

Basic: How is the molecular structure of this compound elucidated experimentally?

Answer:

Key techniques include:

- X-ray crystallography for absolute configuration determination (if crystals are obtainable).

- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign substituent positions.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹).

Q. Example data :

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₁₂FN₅O | |

| Molecular weight | 311.31 g/mol |

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for triazole-carboxamide derivatives?

Answer:

- Systematic substitution : Compare analogues with varied substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to assess impacts on biological activity .

- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition) or cell lines (e.g., cancer HT-29, microbial strains).

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes and affinity differences .

Key finding : Fluorine at the 3-position enhances metabolic stability compared to ethoxy or chloro substituents .

Advanced: How can researchers address low aqueous solubility during biological testing?

Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.

- Nanoparticle encapsulation : Use PLGA or liposomes to improve bioavailability .

Note : Solubility limitations (~0.1 mg/mL in water) are common due to hydrophobic aryl groups .

Advanced: What experimental designs resolve contradictions in reported biological activities across similar triazole derivatives?

Answer:

- Standardized assays : Control variables (e.g., cell passage number, serum concentration) to minimize variability.

- Dose-response curves : Compare IC₅₀ values under identical conditions.

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl derivatives showing consistent antifungal activity) .

Example : Discrepancies in antiproliferative activity may arise from differences in cell line genetic backgrounds .

Advanced: What mechanistic studies are critical for understanding its enzyme inhibition?

Answer:

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.

- Mutagenesis studies : Identify key residues in the enzyme active site interacting with the triazole core .

Case study : Similar triazoles inhibit cytochrome P450 via coordination with the heme iron .

Advanced: How are reaction conditions optimized for scalable synthesis?

Answer:

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) to maximize yield.

- Flow chemistry : Improve reproducibility and safety for hazardous steps (e.g., azide handling).

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Typical optimized yield : 60–75% after column chromatography .

Advanced: What computational tools predict its pharmacokinetic and toxicity profiles?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hERG liability.

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to toxicity endpoints.

- Molecular dynamics (MD) : Simulate blood-brain barrier penetration .

Key insight : High logP (>3) correlates with hepatotoxicity risk but improves membrane permeability .

Advanced: How does fluorination at the 3-position influence bioactivity compared to other halogens?

Answer:

- Electron-withdrawing effects : Fluorine increases electrophilicity, enhancing interactions with nucleophilic enzyme residues.

- Metabolic stability : Fluorine reduces oxidative metabolism compared to chloro or bromo analogues.

- Case study : 3-Fluoro derivatives show 2–3× higher antifungal activity than 4-chloro counterparts .

Advanced: What scaling challenges arise during transition from lab-scale to pilot-scale synthesis?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning chromatography.

- Exothermic reaction control : Use jacketed reactors for azide cycloaddition steps.

- Yield consistency : Optimize catalyst recycling (e.g., copper nanoparticles) to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.